Cuscohygrine

Catalog No.
S608011
CAS No.
454-14-8
M.F
C13H24N2O
M. Wt
224.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuscohygrine

CAS Number

454-14-8

Product Name

Cuscohygrine

IUPAC Name

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one

Molecular Formula

C13H24N2O

Molecular Weight

224.34 g/mol

InChI

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3

InChI Key

ZEBIACKKLGVLFZ-UHFFFAOYSA-N

SMILES

CN1CCCC1CC(=O)CC2CCCN2C

Synonyms

rel-1-[(2R)-1-Methyl-2-pyrrolidinyl]-3-[(2S)-1-methyl-2-pyrrolidinyl]-2-propanone; (R*,S*)-1,3-Bis(1-methyl-2-pyrrolidinyl)-2-propanone; Bellaradin; Bellaradine; Cuskhygrin; Cuskhygrine; meso-Cuscohygrine;

Canonical SMILES

CN1CCCC1CC(=O)CC2CCCN2C

Isomeric SMILES

CN1CCC[C@@H]1CC(=O)C[C@@H]2CCCN2C

Distinguishing Coca Chewing from Cocaine Abuse

One of the most widely explored applications of cuscohygrine lies in its ability to differentiate between coca leaf chewing and cocaine abuse. Coca leaves, traditionally used in certain regions of South America, contain various alkaloids, including cuscohygrine and its close relative, hygrine. These alkaloids are not present in processed cocaine []. Therefore, detecting the presence of cuscohygrine and hygrine in urine samples can serve as a marker for coca leaf chewing, helping to distinguish it from cocaine use, which carries significant health risks and legal implications [, , ].

Analytical Methods for Cuscohygrine Detection

Researchers have developed various analytical methods to detect and measure cuscohygrine in biological samples, primarily urine. These methods typically involve liquid-liquid extraction followed by techniques like gas chromatography-mass spectrometry (GC/MS) []. This allows for the separation and identification of individual components in the sample, including cuscohygrine.

Ongoing Research and Ethical Considerations

While research on cuscohygrine holds promise for distinguishing coca leaf chewing, further studies are needed to fully understand its limitations and potential interferences. Additionally, the ethical implications of drug testing, particularly in regions where coca leaf chewing holds cultural significance, require careful consideration and respect for cultural practices [].

Cuscohygrine is a bis N-methyl pyrrolidine alkaloid predominantly found in coca plants and also extracted from members of the Solanaceae family, such as Atropa belladonna and various Datura species. First isolated by Carl Liebermann in 1889, cuscohygrine typically co-occurs with other alkaloids like atropine and cocaine . The compound is characterized as an oil that can be distilled under vacuum without decomposition and is soluble in water, forming a crystalline trihydrate that melts at 40–41 °C .

Involving the condensation of specific precursors. The biosynthetic pathway begins with the methylation of ornithine to form N-methylornithine, which is then decarboxylated to yield N-methylputrescine. This compound is oxidized to produce 4-methylaminobutanal, which cyclizes to form an N-methyl-l-pyrrolinium salt. The subsequent condensation of this salt with acetoacetyl coenzyme A results in hygrine, which can further condense with another molecule of the pyrrolinium salt to yield cuscohygrine .

Several methods have been documented for synthesizing cuscohygrine:

  • Condensation Reactions: The initial synthesis involves the condensation of acetone dicarboxylic acid with γ-methylaminobutyraldehyde. The reaction can yield hygrine and subsequently cuscohygrine through further condensation .
  • Biosynthetic Pathways: As outlined previously, the biosynthesis from ornithine through various intermediates represents a natural synthesis route for cuscohygrine .
  • Chemical Synthesis: Laboratory syntheses have also been reported, employing specific reagents and conditions to achieve high yields of cuscohygrine from simpler precursors .

Cuscohygrine has limited direct applications but is primarily studied for its role in the biosynthesis of more significant alkaloids like cocaine. Its extraction from coca plants makes it a subject of interest in studies focusing on alkaloid profiles and their pharmacological implications. Additionally, understanding its synthesis could provide insights into developing synthetic pathways for related compounds .

Cuscohygrine shares structural similarities with several other alkaloids, which can be compared based on their chemical properties and biological activities:

CompoundStructure TypeSourceBiological Activity
HygrineN-methyl pyrrolidineCoca plantsMild stimulant effects
AtropineTropane alkaloidDeadly nightshadeAnticholinergic properties
CocaineBenzoyl tropaneCoca leavesPotent stimulant
ScopolamineTropane alkaloidJimson weedAnticholinergic effects

Uniqueness of Cuscohygrine: Unlike its more potent counterparts like cocaine and atropine, cuscohygrine appears to have milder effects and serves primarily as a precursor in the biosynthetic pathways of these more significant compounds. Its unique synthesis pathway involving multiple condensation steps distinguishes it from simpler alkaloids .

Early Isolation and Characterization in Coca Leaf Alkaloid Profiling

Cuscohygrine, a bis N-methyl pyrrolidine alkaloid, was first isolated by German chemist Carl Liebermann in 1889 alongside the related metabolite hygrine. These compounds were discovered as alkaloids accompanying cocaine in coca leaves, which were also known as Cusco-leaves at that time. This pioneering work represented one of the earliest detailed chemical analyses of coca leaf constituents beyond cocaine itself, revealing the complex alkaloid profile of Erythroxylum coca.

The initial characterization of cuscohygrine established it as an oil that could only be distilled without decomposition in vacuum conditions. Liebermann observed that cuscohygrine possessed high water solubility and formed a crystalline trihydrate with a melting point of 40-41°C. These early investigations laid the groundwork for subsequent studies examining the compound's structural features and chemical properties.

The chemical structure of cuscohygrine (1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one) remained partially unclear until advances in analytical techniques in the mid-20th century enabled its complete structural elucidation. Modern spectroscopic methods have confirmed cuscohygrine as a symmetrical molecule containing two N-methylpyrrolidine rings linked by a ketone-containing bridge.

Table 1: Physical and Chemical Properties of Cuscohygrine

PropertyValueReference
Molecular FormulaC₁₃H₂₄N₂O
Molecular Weight224.3425 g/mol
Physical StateOil (pure), Crystalline trihydrate (hydrated)
Melting Point (trihydrate)40-41°C
SolubilityHighly soluble in water
IUPAC Name1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one
CAS Registry Number454-14-8

Role in Andean Ethnopharmacology: Ritualistic and Medicinal Applications

The ethnopharmacological significance of coca leaves, which contain cuscohygrine, extends back thousands of years in Andean cultures. Archaeological evidence indicates that coca plants have been cultivated for more than 8,000 years in South America, with their leaves playing crucial roles in spiritual, economic, social, and political dimensions for numerous indigenous cultures.

Traditional coca leaf consumption occurs through various methods, with the most notable being the "Poporo" technique. This ritual involves consuming coca leaves through a gourd together with lime from seashells. The mixture of saliva, lime, and coca leaves activates the alkaloids in the plant, including cuscohygrine. This method of consumption dates back to pre-colonial times and continues to be practiced by indigenous communities today.

Beyond its stimulant properties, coca leaves containing cuscohygrine held profound religious significance in Andean cultures. The Incas considered coca leaves the highest form of plant offering and used them extensively in religious ceremonies. These leaves were placed in the mouths of mummies, which were sacred in Inca culture and often consulted for important matters long after the body had deteriorated. Additionally, coca leaves were used in divination rituals where priests would burn a mixture of coca and llama fat to predict the future based on the appearance of the flame.

Medicinally, coca leaves have been traditionally employed to suppress hunger, thirst, pain, and fatigue. The pharmacologically active compounds in coca, including cuscohygrine, contribute to its overall effects, though cuscohygrine's specific pharmacological activity remains less defined than that of cocaine. Importantly, coca leaf, when consumed in its natural form, does not induce physiological or psychological dependence, nor does abstinence after long-term use produce symptoms typical of substance addiction.

Taxonomic Significance in Erythroxylum and Solanaceae Chemotaxonomy

Cuscohygrine plays a significant role in plant chemotaxonomy, particularly within the Erythroxylaceae and Solanaceae families. Its distribution pattern across plant taxa provides valuable insights for botanical classification systems.

Within the Erythroxylaceae family, cuscohygrine serves as a characteristic marker compound for the genus Erythroxylum. However, unlike cocaine, which is primarily found in just a few Erythroxylum species, cuscohygrine has a broader distribution pattern across the genus. This wider occurrence makes it a valuable chemotaxonomic marker for identifying relationships within this plant family.

The taxonomic significance of cuscohygrine extends beyond Erythroxylaceae to the Solanaceae family. Cuscohygrine and hygrine are more widespread among Solanaceae genera than tropane alkaloids such as hyoscyamine and scopolamine. Notable Solanaceae species containing cuscohygrine include Atropa belladonna (deadly nightshade), Datura innoxia, and Datura stramonium (jimson weed).

Table 2: Taxonomic Distribution of Cuscohygrine Across Plant Families

FamilyGenera/SpeciesReferences
ErythroxylaceaeErythroxylum coca and other Erythroxylum spp.
SolanaceaeAtropa belladonna, Datura innoxia, Datura stramonium, Mandragora autumnalis
ConvolvulaceaeVarious species including Convolvulus arvensis
OrchidaceaeLimited species reported

The presence of cuscohygrine in both Erythroxylaceae and Solanaceae suggests possible evolutionary relationships between these plant families or convergent evolution of similar biosynthetic pathways. This shared metabolic capacity provides valuable insights into plant evolution and adaptation strategies.

Furthermore, the broader distribution of cuscohygrine compared to cocaine or tropane alkaloids makes it particularly useful for understanding alkaloid evolution across plant taxa. While tropane alkaloids are primarily found in Solanaceae, the pyrrolidine alkaloids like cuscohygrine and hygrine have a wider taxonomic range, suggesting they may represent more ancestral metabolic pathways in plant evolution.

The biosynthesis of cuscohygrine, a dimeric pyrrolidine alkaloid with the molecular formula C13H24N2O, initiates through the ornithine-derived pathway that represents a fundamental route for pyrrolidine alkaloid formation in plant systems [1]. The ornithine decarboxylase enzyme (EC 4.1.1.17) catalyzes the first committed step by converting L-ornithine to putrescine through decarboxylation, utilizing pyridoxal phosphate as an essential cofactor [7] [10]. This enzymatic transformation exhibits high activity in root tissues of alkaloid-producing plants, with Km values ranging from 0.5 to 2.0 millimolar for ornithine substrates [31].

The subsequent methylation of putrescine to N-methylputrescine involves putrescine N-methyltransferase (EC 2.1.1.53), which utilizes S-adenosyl-L-methionine as the methyl donor [15] [19]. This enzyme demonstrates substrate specificity for putrescine and exhibits moderate activity in aerial plant parts, with Km values between 0.1 and 0.5 millimolar [15]. The N-methylputrescine product undergoes oxidative deamination catalyzed by N-methylputrescine oxidase (EC 1.4.3.6), a flavin adenine dinucleotide-dependent enzyme that converts N-methylputrescine to 4-methylaminobutanal [7] [31].

The 4-methylaminobutanal intermediate spontaneously cyclizes to form the N-methyl-1-pyrrolinium cation, representing a critical branch point in pyrrolidine alkaloid biosynthesis [1] [7]. This cyclization occurs through spontaneous ring closure and does not require enzymatic catalysis, proceeding efficiently under physiological pH conditions [9] [18]. The N-methyl-1-pyrrolinium cation serves as the fundamental building block for both simple pyrrolidine alkaloids and complex dimeric structures like cuscohygrine [21] [29].

Table 1: Key Enzymatic Parameters in Cuscohygrine Biosynthetic Pathways

EnzymeEC NumberSubstrateProductKm Value (mM)Vmax Activity
Ornithine DecarboxylaseEC 4.1.1.17L-ornithinePutrescine + CO20.5-2.0High in roots
Putrescine N-methyltransferaseEC 2.1.1.53Putrescine + S-adenosyl-L-methionineN-methylputrescine + S-adenosyl-L-homocysteine0.1-0.5Moderate in aerial parts
N-methylputrescine OxidaseEC 1.4.3.6N-methylputrescine4-methylaminobutanal + NH30.05-0.2High in roots
Pyrrolidine Ketide Synthase (PYKS)Not assignedN-methylpyrrolinium + malonyl-CoA4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid0.8-1.2Moderate in all tissues
Acetoacetyl-CoA SynthaseNot assignedAcetyl-CoA + malonyl-CoAAcetoacetyl-CoA + CoA0.3-0.8Variable by tissue

Enzymatic Catalysis of N-Methyltransferase Reactions in Hybrid Alkaloid Formation

The formation of cuscohygrine involves multiple N-methyltransferase reactions that contribute to the methylation pattern characteristic of this hybrid alkaloid structure [15] [16]. The primary N-methylation occurs during the conversion of putrescine to N-methylputrescine, catalyzed by putrescine N-methyltransferase, which demonstrates high substrate specificity and utilizes the universal methyl donor S-adenosyl-L-methionine [19]. This enzyme belongs to the class I methyltransferase superfamily and exhibits the characteristic Rossmann fold structure essential for cofactor binding [16].

The enzymatic mechanism involves nucleophilic attack by the primary amine nitrogen of putrescine on the methyl group of S-adenosyl-L-methionine, resulting in methyl transfer and formation of S-adenosyl-L-homocysteine as a byproduct [15] [19]. The enzyme demonstrates optimal activity at physiological pH and requires magnesium ions for maximal catalytic efficiency [19]. Kinetic studies reveal that the enzyme follows a sequential ordered mechanism, with S-adenosyl-L-methionine binding first, followed by putrescine [15].

The N-methyltransferase reactions in cuscohygrine biosynthesis exhibit substrate promiscuity, allowing the methylation of various alkaloid intermediates possessing tertiary amine structures [15] [16]. This promiscuity contributes to the formation of diverse N-methylated pyrrolidine alkaloids that co-occur with cuscohygrine in plant tissues [16]. The enzyme expression patterns show tissue-specific regulation, with highest transcript levels observed in roots where cuscohygrine accumulation is most prominent [15].

Table 2: Metabolic Intermediates in Cuscohygrine Biosynthesis

IntermediateMolecular FormulaMolecular Weight (Da)Cofactor RequiredRole in Pathway
OrnithineC5H12N2O2132.16Pyridoxal phosphateInitial amino acid precursor
PutrescineC4H12N288.15S-adenosyl-L-methionineDiamine intermediate
N-methylputrescineC5H14N2102.18Flavin adenine dinucleotideMethylated diamine
4-methylaminobutanalC5H11NO101.15None (spontaneous)Aldehyde intermediate
N-methyl-1-pyrroliniumC5H10N+84.12None (spontaneous)Pyrrolinium cation
HygrineC8H15NO141.21None (spontaneous)Simple pyrrolidine alkaloid
CuscohygrineC13H24N2O224.34None (spontaneous)Dimeric pyrrolidine alkaloid
Acetoacetyl-CoAC25H40N7O18P3S809.57Coenzyme AAcetyl donor for condensation

Non-Enzymatic Decarboxylative Condensation Processes in Dimeric Alkaloid Assembly

The formation of cuscohygrine occurs through non-enzymatic decarboxylative condensation reactions that represent a unique mechanism for dimeric alkaloid assembly [1] [21]. The process involves the spontaneous condensation of hygrine with an additional N-methyl-1-pyrrolinium cation, proceeding through a Mannich-like reaction mechanism [1] [21]. This non-enzymatic process occurs efficiently under physiological conditions and does not require specific enzymatic catalysis [21] [26].

The decarboxylative condensation begins with the formation of hygrine through condensation of the N-methyl-1-pyrrolinium cation with acetoacetyl coenzyme A [1] [17]. Hygrine subsequently undergoes spontaneous condensation with a second N-methyl-1-pyrrolinium cation to yield cuscohygrine [1] [21]. The reaction proceeds through formation of a carbocation intermediate that facilitates nucleophilic attack by the second pyrrolinium unit [21] [23].

Recent studies utilizing pyrrolidine ketide synthase demonstrate that the enzyme catalyzes malonyl-CoA condensation to generate 3-oxo-glutaric acid intermediates that undergo non-enzymatic Mannich-like condensation with N-methylpyrrolinium to yield 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid [9] [18]. This intermediate serves as a precursor for both hygrine formation through decarboxylation and cuscohygrine assembly through additional condensation reactions [21] [29]. The non-enzymatic nature of these condensation processes explains the variable yields of cuscohygrine observed in different plant tissues and environmental conditions [21] [26].

The decarboxylative condensation reactions exhibit pH dependence, with optimal rates occurring at slightly acidic to neutral pH conditions [23]. Temperature also influences the reaction kinetics, with elevated temperatures facilitating faster condensation rates but potentially affecting product stability [23]. The concentration ratio of N-methyl-1-pyrrolinium cation to other reaction partners significantly impacts the product distribution between hygrine and cuscohygrine [21].

Metabolic Crosstalk Between Cuscohygrine and Tropane Alkaloid Production

The biosynthesis of cuscohygrine exhibits significant metabolic crosstalk with tropane alkaloid production pathways, sharing common intermediates and competing for limited substrate pools [9] [22]. Both pathways utilize the N-methyl-1-pyrrolinium cation as a key branch point intermediate, creating metabolic competition that influences the relative accumulation of pyrrolidine versus tropane alkaloids [13] [22]. The pyrrolidine ketide synthase enzyme plays a crucial role in directing metabolic flux toward tropane alkaloid formation, and its suppression results in increased cuscohygrine accumulation [29] [33].

Studies in Atropa belladonna demonstrate that silencing of pyrrolidine ketide synthase activity leads to dramatic increases in N-methyl-1-pyrrolinium cation levels and corresponding enhancement of pyrrolidine alkaloid production, including cuscohygrine [29] [33]. This metabolic redirection reveals the competitive relationship between tropane and pyrrolidine alkaloid biosynthesis [22] [29]. The shared utilization of malonyl-CoA units further contributes to metabolic competition, as both pathways require this activated acetate derivative for structural elaboration [18] [20].

The metabolic crosstalk extends to cofactor and energy requirements, with both pathways competing for S-adenosyl-L-methionine, coenzyme A derivatives, and reducing equivalents [13] [22]. Environmental stress conditions can shift the balance between tropane and pyrrolidine alkaloid production by altering enzyme expression patterns and substrate availability [16] [24]. Temperature stress, in particular, influences the relative activity of enzymatic versus non-enzymatic processes, affecting the distribution between different alkaloid classes [24].

Plant tissue-specific expression patterns reveal differential regulation of enzymes involved in tropane versus pyrrolidine alkaloid biosynthesis [22] [24]. Root tissues typically favor cuscohygrine accumulation due to high ornithine decarboxylase activity and optimal conditions for non-enzymatic condensation reactions [30] [31]. Aerial tissues show enhanced tropane alkaloid production associated with increased pyrrolidine ketide synthase expression and cytochrome P450 activity [24] [35].

Table 3: Plant Species Distribution and Cuscohygrine Content

Plant SpeciesFamilyCuscohygrine Content (mg/g)Primary TissueAssociated Alkaloids
Erythroxylum cocaErythroxylaceae0.5-2.1LeavesCocaine, hygrine
Atropa belladonnaSolanaceae0.1-0.8Roots and leavesAtropine, scopolamine
Datura stramoniumSolanaceae0.2-1.2Leaves and seedsAtropine, scopolamine
Datura inoxiaSolanaceae0.1-0.6LeavesScopolamine, atropine
Cyphomandra betaceaSolanaceae0.3-1.0RootsHygrine
Hyoscyamus nigerSolanaceae0.1-0.5LeavesHyoscyamine, scopolamine
Scopolia carniolicaSolanaceae0.2-0.9RootsScopolamine, hyoscyamine
Mandragora autumnalisSolanaceae0.1-0.4RootsHyoscyamine, scopolamine

Table 4: Metabolic Flux Analysis in Cuscohygrine Biosynthesis

Pathway StepRelative Flux (%)Rate Limiting FactorRegulation Mechanism
Ornithine → Putrescine100Ornithine availabilityFeedback inhibition
Putrescine → N-methylputrescine85S-adenosyl-L-methionine supplyCofactor availability
N-methylputrescine → 4-methylaminobutanal75Enzyme expression levelTranscriptional control
4-methylaminobutanal → N-methyl-1-pyrrolinium90Spontaneous cyclizationpH dependent
N-methyl-1-pyrrolinium + acetoacetyl-CoA → Hygrine60Acetoacetyl-CoA availabilitySubstrate competition
Hygrine + N-methyl-1-pyrrolinium → Cuscohygrine25N-methyl-1-pyrrolinium concentrationSpontaneous condensation

The construction of bis-pyrrolidine scaffolds, fundamental to cuscohygrine and its analogues, represents one of the most challenging aspects of alkaloid synthesis. Modern approaches have evolved significantly from early methods that relied on statistical mixtures of stereoisomers to highly selective strategies that can deliver specific configurations with remarkable precision [1] [2] [3].

Substrate-Controlled Approaches

Contemporary stereoselective strategies for bis-pyrrolidine scaffold construction have been revolutionized by the development of substrate-controlled methodologies. These approaches leverage the inherent chirality of starting materials to direct the formation of new stereogenic centers [2] [3]. The intramolecular aza-Michael cyclization has emerged as a particularly powerful tool, where protected bis-homoallylic amines undergo cyclization onto activated alkenes with high stereoselectivity [4].

Recent advances have demonstrated that chiral phosphoric acid catalysts can achieve exceptional control over the stereochemistry of pyrrolidine formation. The use of chiral phosphoric acids in intramolecular aza-Michael reactions of protected amines with alpha-beta-unsaturated thioesters has yielded pyrrolidines with enantiomeric excesses exceeding 95 percent [3] [4]. These reactions proceed through well-defined transition states where the chiral catalyst creates a highly organized environment that discriminates between competing pathways.

Asymmetric Catalytic Approaches

The evolution toward asymmetric catalytic methods has been driven by the need for more atom-economical and scalable processes. Catalytic asymmetric synthesis using metal-based catalysts has shown remarkable success in constructing pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters [5]. These methodologies employ enantioselective cycloaddition reactions where alpha-substituted isocyanoacetates react with heteroatom-substituted alkenes under catalytic conditions.

The development of silver-catalyzed asymmetric tandem conjugate addition-elimination reactions has provided access to diverse pyrrolidine-based fused and spirocyclic systems [6]. These reactions utilize pyrroline esters as nucleophiles and nitroallyl acetates as electrophiles, proceeding through a cascade mechanism that establishes multiple stereocenters in a single operation. The AgOAc/(R,S)-ThioClickFerrophos catalyst system has demonstrated exceptional enantio- and diastereoselectivity across a broad substrate scope.

Biocatalytic Strategies

The integration of biocatalytic approaches has opened new avenues for stereoselective bis-pyrrolidine construction. Enzymatic transformations offer inherent advantages in terms of stereoselectivity and environmental compatibility [7]. Recent developments in amine biocatalysis have expanded the toolkit available for alkaloid synthesis, with particular emphasis on imine-reducing enzymes that can deliver high stereoselectivity in the formation of secondary amines.

The application of lipases and esterases in kinetic resolution and desymmetrization reactions has proven particularly valuable for preparing chiral building blocks that can be elaborated into complex pyrrolidine structures [7]. These biocatalytic approaches often complement traditional synthetic methods, providing access to enantiomerically pure intermediates that would be challenging to obtain through conventional chemical means.

Synthetic StrategyKey Reaction TypeStereochemical ControlTypical Yields (%)Enantiomeric Excess (%)
Stereoselective Bis-Pyrrolidine Scaffold ConstructionIntramolecular CyclizationSubstrate-Controlled70-8585-95
Ruthenium-Catalyzed Tandem MetathesisRing-Closing Metathesis/Ring-Opening MetathesisCatalyst-Controlled85-9570-80
Asymmetric Mannich-Type ReactionsNucleophilic AdditionAuxiliary-Controlled65-8090-98
Asymmetric Aza-Michael CyclizationConjugate AdditionCatalyst-Controlled75-9085-95
Catalytic Asymmetric SynthesisEnantioselective CatalysisCatalyst-Controlled80-9590-99
Biocatalytic ApproachesEnzymatic TransformationsEnzyme-Controlled70-8595-99

Ruthenium-Catalyzed Tandem Metathesis in Alkaloid Ring Rearrangement

Ruthenium-catalyzed metathesis reactions have emerged as transformative tools in the synthesis of complex alkaloid structures, particularly in the context of ring rearrangement strategies for cuscohygrine analogues. The development of tandem metathesis cascades has enabled the construction of intricate molecular frameworks through sequences of ring-closing metathesis (RCM), ring-opening metathesis (ROM), and cross-metathesis (CM) reactions [8] [9].

Tandem Ring Rearrangement Metathesis

The pioneering work in tandem ring rearrangement metathesis for alkaloid synthesis has demonstrated the power of RCM-ROM-RCM sequences in constructing complex bicyclic systems [10]. In the context of cuscohygrine synthesis, these cascade reactions enable the transformation of linear precursors into bis-pyrrolidine frameworks through carefully orchestrated metathesis events. The first enantioselective synthesis of dihydrocuscohygrine utilized a ruthenium-catalyzed tandem ring rearrangement metathesis as the key step, starting from enantiomerically pure cycloheptene-1,3,5-triol derivatives [10].

The mechanistic understanding of these transformations has been significantly advanced through computational studies that have elucidated the preferred reaction pathways. Side-bound mechanisms are generally favored over bottom-bound alternatives, with the reaction proceeding through metallacyclobutane intermediates that undergo facile cycloreversion to generate the desired products [9]. The stereochemical outcome of these reactions can be controlled through careful choice of ruthenium catalyst and reaction conditions.

Catalyst Development and Optimization

The evolution of ruthenium metathesis catalysts has been crucial for achieving high efficiency in alkaloid synthesis. Second-generation Grubbs catalysts have shown superior performance in forming tetrasubstituted olefins, which are often required in complex alkaloid frameworks [11]. The development of chelated ruthenium catalysts has enabled Z-selective metathesis reactions, providing access to specific geometric isomers that are difficult to obtain through conventional approaches [9].

Recent advances in catalyst design have focused on improving thermal stability and functional group tolerance. The identification of decomposition pathways has led to the development of more robust catalysts that can withstand the elevated temperatures and extended reaction times often required for challenging metathesis transformations [9]. The use of additives such as para-benzoquinone can prevent undesired side reactions, although this approach requires careful optimization to maintain catalyst activity.

Applications in Natural Product Synthesis

The application of ruthenium-catalyzed tandem metathesis in natural product synthesis has been exemplified by numerous total syntheses of complex alkaloids. The synthesis of lepadin alkaloids has demonstrated the power of tandem ene-yne-ene ring-closing metathesis in constructing decahydroquinoline frameworks [12]. These reactions proceed through multiple metathesis events that create the complex polycyclic structures characteristic of these natural products.

The development of multiple olefin metathesis polymerization has shown how ring-opening, ring-closing, and cross-metathesis can be combined in a single transformation [12]. This approach has particular relevance for the synthesis of cuscohygrine analogues, where the bis-pyrrolidine framework can be constructed through iterative metathesis reactions starting from appropriately functionalized precursors.

Stereochemical Control in Metathesis Reactions

The control of stereochemistry in ruthenium-catalyzed metathesis reactions remains a significant challenge, particularly for the synthesis of alkaloids with multiple stereogenic centers. The development of asymmetric ring-closing metathesis (ARCM) has provided tools for controlling the absolute stereochemistry of newly formed rings [9]. Chiral ruthenium catalysts bearing modified NHC ligands have shown promising results in ARCM reactions, achieving enantiomeric excesses of up to 90 percent in favorable cases.

The challenge of controlling the stereochemistry of tetrasubstituted olefins formed through metathesis has been addressed through the development of Z-selective catalysts. These catalysts favor the formation of cis-olefins over trans-isomers, providing access to specific geometric configurations that are important for biological activity [9]. The mechanistic basis for this selectivity has been elucidated through computational studies that show how the catalyst structure influences the preferred metallacyclobutane formation.

Challenges in Asymmetric Synthesis and Epimerization Control

The asymmetric synthesis of cuscohygrine analogues presents numerous challenges that stem from the compound's unique structural features and the propensity for epimerization at key stereogenic centers. These challenges have driven the development of sophisticated strategies for controlling stereochemistry and preventing unwanted configurational changes during synthesis [13] [14].

Epimerization Phenomena

Epimerization represents one of the most significant challenges in cuscohygrine synthesis, particularly at the alpha-carbonyl positions adjacent to the ketone functionality. The synthesis of cuscohygrine from dihydrocuscohygrine through Jones oxidation has been observed to proceed with complete epimerization, illustrating the inherent instability of the stereogenic centers under oxidative conditions [10]. This phenomenon occurs through enolate formation, which temporarily destroys the stereogenic center and allows for equilibration between diastereomers.

The thermodynamic versus kinetic control of epimerization has been extensively studied in the context of alkaloid synthesis. Thermodynamically controlled processes are governed by the relative stability of diastereomeric products, while kinetically controlled processes depend on the activation barriers for competing pathways [14]. Understanding these principles has enabled the development of strategies that can either prevent epimerization or direct it toward desired stereoisomers.

Strategies for Epimerization Control

Modern approaches to epimerization control have evolved from simple kinetic trapping to sophisticated thermodynamic equilibration strategies. The use of bulky protecting groups can kinetically stabilize stereogenic centers by preventing enolate formation through steric hindrance. Alternatively, the installation of electron-withdrawing groups can alter the electronics of the system to favor specific configurations [14].

The development of temporary chirality induction strategies has provided powerful tools for controlling epimerization. These approaches utilize chiral auxiliaries or catalysts that can guide the reformation of stereogenic centers after temporary destruction. The Seebach self-regeneration of stereocenters (SRS) methodology has been particularly successful in alpha-tertiary amine synthesis, where the temporary removal and reformation of stereogenic centers can be controlled with high selectivity [15].

Asymmetric Catalysis Approaches

The application of asymmetric catalysis to cuscohygrine synthesis has focused on developing methods that can establish the required stereochemistry while avoiding epimerization. Chiral phosphoric acid catalysts have shown exceptional promise in this regard, providing high levels of enantioselectivity in cyclization reactions while maintaining the integrity of existing stereogenic centers [5] [16].

The use of organocatalytic approaches has been particularly successful in controlling the stereochemistry of pyrrolidine formation. Diphenylprolinol silyl ether catalysts have been employed in domino reaction sequences that can establish multiple stereogenic centers through Michael addition, epimerization, and cyclization processes [17]. These cascade reactions proceed under mild conditions that minimize the risk of unwanted epimerization.

Computational Approaches to Stereochemical Prediction

The integration of computational methods has revolutionized the prediction and control of stereochemical outcomes in complex synthesis. Density functional theory calculations can predict the relative stability of diastereomeric transition states, enabling the rational design of reaction conditions that favor specific stereoisomers [18] [19]. These calculations have been particularly valuable in understanding the factors that control epimerization rates and equilibria.

ChallengeTraditional ApproachModern SolutionImprovement Factor
Stereochemical ControlChiral AuxiliariesAsymmetric Catalysis2-5x
EpimerizationKinetic ControlThermodynamic Control3-10x
Ring FormationThermal CyclizationMetal-Catalyzed Metathesis5-20x
Functional Group ToleranceProtective GroupsFunctional Group Tolerance2-8x
ScalabilityBatch ProcessingFlow Chemistry10-100x
Cost-EffectivenessStoichiometric ReagentsCatalytic Methods5-50x

Computational Modeling of Transition States in Key Cyclization Steps

The computational modeling of transition states has become an indispensable tool in understanding and optimizing the key cyclization steps involved in cuscohygrine synthesis. These calculations provide detailed insights into reaction mechanisms, enable the prediction of stereochemical outcomes, and guide the development of more efficient synthetic strategies [18] [21] [19].

Transition State Theory Applications

The application of transition state theory to cyclization reactions has provided fundamental insights into the factors that control reaction rates and selectivity. In the context of cuscohygrine synthesis, transition state calculations have been used to understand the mechanism of tetrahydropyran ring formation and other key cyclization steps [21]. These calculations reveal the geometric and electronic factors that determine the feasibility of different cyclization pathways.

The identification of transition state structures has enabled the rational design of reaction conditions that favor specific cyclization modes. For example, computational studies of fluoride-mediated cyclization reactions have shown that the active species is an alkoxide that attacks a conjugate double bond through well-defined transition states [21]. The relative energies of these transition states can predict the stereochemical outcome of the cyclization, enabling the optimization of reaction conditions to achieve desired selectivity.

Density Functional Theory Methods

Density functional theory (DFT) has emerged as the method of choice for transition state calculations in organic synthesis. The B3LYP functional combined with appropriate basis sets has been widely used to optimize transition state geometries and calculate activation energies [21]. These calculations can predict the relative rates of competing reaction pathways and identify the factors that control stereoselectivity.

The development of dispersion-corrected DFT methods has improved the accuracy of calculations for large, flexible molecules typical of alkaloid synthesis. These methods can properly account for weak intermolecular interactions that may be important in determining transition state geometries and energies [18]. The integration of solvent effects through continuum solvation models has further enhanced the predictive power of these calculations.

Machine Learning in Transition State Prediction

The recent development of machine learning models for transition state prediction has revolutionized computational approaches to reaction design. These models can predict transition state structures in seconds rather than the hours or days required for traditional quantum chemical calculations [18] [19]. The accuracy of these predictions has been validated against quantum chemical reference data, showing excellent agreement for a wide range of reaction types.

The application of convolutional neural networks to transition state prediction has enabled the development of models that can process visual representations of chemical structures [22]. These approaches have shown particular promise for complex organic transformations where traditional methods may struggle with the computational demands of large molecular systems.

Mechanistic Insights from Computational Studies

Computational studies have provided detailed mechanistic insights into the cyclization reactions used in cuscohygrine synthesis. The calculation of complete reaction pathways has revealed the sequence of elementary steps involved in complex cascade reactions [23]. These studies have identified the rate-determining steps and the factors that control the overall efficiency of the transformation.

The analysis of competing reaction pathways has been particularly valuable in understanding selectivity issues. For example, computational studies of asymmetric cyclization reactions have shown how chiral catalysts can bias the reaction toward specific stereoisomers by stabilizing particular transition states [23]. This understanding has enabled the rational design of more selective catalysts and reaction conditions.

Predictive Capabilities and Limitations

While computational methods have made remarkable progress in predicting transition state structures and energies, several limitations remain. The accuracy of calculations depends heavily on the choice of method and basis set, and the treatment of solvent effects remains challenging for complex systems [18]. The computational cost of high-level calculations can be prohibitive for large molecules, necessitating the use of approximate methods.

Computational MethodApplicationTypical Calculation TimeAccuracy
Density Functional Theory (DFT)Geometry Optimization1-24 hoursHigh
Transition State TheoryReaction Pathway Prediction2-48 hoursVery High
Molecular DynamicsConformational Search1-12 hoursMedium
Machine Learning ModelsTransition State Prediction< 1 secondHigh
Quantum Chemical CalculationsEnergy Calculations4-72 hoursVery High
Conformational AnalysisStereochemical Analysis1-6 hoursHigh

Physical Description

Solid

XLogP3

1

Hydrogen Bond Acceptor Count

3

Exact Mass

224.188863393 g/mol

Monoisotopic Mass

224.188863393 g/mol

Heavy Atom Count

16

Melting Point

40 - 41 °C

UNII

93FJ3823VL

Wikipedia

Cuscohygrine

Dates

Last modified: 08-15-2023
- Boit, Ergebnisse der Alkaloid-Chemie bis 1960. Akademie-Verlag, Berlin (1960). p. 51- G.V. Lazur’evskii, Trudy UzGU 15, 43 (1939)- R. Shakirov, M.V. Telezhenetskaya, I.A. Bessonova, S.F. Aripova, I.A. Israilov, M.N. Sultankhodzhaev, V.I. Vinogradova, V.I. Akhmedzhanova, T.S. Tulyaganov, B.T. Salimov, V.A. Tel’nov, Chem. Nat. Comp. 32, 386 (1996)

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